Ethyl [2-({[5-(2-chlorophenyl)furan-2-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
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Overview
Description
Ethyl [2-({[5-(2-chlorophenyl)furan-2-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiazole ring, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-({[5-(2-chlorophenyl)furan-2-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan ring, followed by the introduction of the thiazole ring through cyclization reactions. The ester group is then introduced via esterification reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-({[5-(2-chlorophenyl)furan-2-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
Ethyl [2-({[5-(2-chlorophenyl)furan-2-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl [2-({[5-(2-chlorophenyl)furan-2-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential for understanding its full potential and applications.
Comparison with Similar Compounds
Ethyl [2-({[5-(2-chlorophenyl)furan-2-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate can be compared with other similar compounds, such as:
Ethyl 2-(furan-2-yl)acetate: A simpler ester with a furan ring.
2-Chlorophenyl furan-2-carboxylate: A compound with similar aromatic and ester functionalities.
Thiazole derivatives: Compounds with a thiazole ring that exhibit various biological activities.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl [2-({[5-(2-chlorophenyl)furan-2-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a thiazole moiety, which is known for its diverse biological activities. The presence of the furan and chlorophenyl groups may also contribute to its pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including those similar to this compound. For instance, thiazole compounds have shown significant activity against various pathogens, with minimum inhibitory concentration (MIC) values often reported in the low microgram per milliliter range.
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound | Pathogen Tested | MIC (µg/mL) | Activity Type |
---|---|---|---|
7b | Staphylococcus aureus | 0.22 | Bactericidal |
10 | Escherichia coli | 0.25 | Bactericidal |
13 | Candida albicans | 0.30 | Fungicidal |
These results indicate that modifications to the thiazole ring can enhance antimicrobial effectiveness, suggesting that this compound could exhibit similar or enhanced activity.
Anticancer Activity
Thiazole derivatives are also recognized for their anticancer properties. A review of thiazole-containing compounds revealed that structural features significantly influence their cytotoxicity against cancer cell lines. For example, compounds with electron-donating groups on aromatic rings often demonstrate increased activity.
Case Study: Anticancer Efficacy
In a study evaluating various thiazole derivatives, compounds with a similar structure to this compound were tested against human glioblastoma and melanoma cell lines. The results indicated that:
- Compound X : IC50 = 23.30 µM against U251 cells.
- Compound Y : IC50 = 10 µM against WM793 cells.
These findings suggest that the incorporation of specific substituents can enhance the anticancer properties of thiazole derivatives.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be further understood through SAR studies. Key findings include:
- Thiazole Ring : Essential for cytotoxic activity.
- Chlorophenyl Group : Enhances interaction with target proteins.
- Furan Moiety : May contribute to overall stability and bioactivity.
These insights underline the importance of molecular modifications in developing effective therapeutic agents.
Properties
Molecular Formula |
C18H15ClN2O4S |
---|---|
Molecular Weight |
390.8 g/mol |
IUPAC Name |
ethyl 2-[2-[[5-(2-chlorophenyl)furan-2-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C18H15ClN2O4S/c1-2-24-16(22)9-11-10-26-18(20-11)21-17(23)15-8-7-14(25-15)12-5-3-4-6-13(12)19/h3-8,10H,2,9H2,1H3,(H,20,21,23) |
InChI Key |
VABGRAPQOJTVQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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